N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a synthetic organic compound that belongs to the class of heterocyclic amines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 5-fluoropyrimidine with piperidine to form 1-(5-fluoropyrimidin-2-yl)piperidine. This intermediate is then reacted with N-methylpyridin-2-amine under specific conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol
- N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzamide
- N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide
Comparison: N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to the presence of both a pyridine and a piperidine ring, which may confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C15H18FN5 |
---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C15H18FN5/c1-20(14-4-2-3-7-17-14)13-5-8-21(9-6-13)15-18-10-12(16)11-19-15/h2-4,7,10-11,13H,5-6,8-9H2,1H3 |
InChI Key |
NJABOXHBECKLHF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=C(C=N2)F)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.